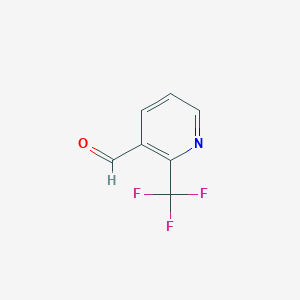
2-(三氟甲基)烟醛
描述
2-(Trifluoromethyl)nicotinaldehyde is an organic compound with the molecular formula C7H4F3NO . It is used in various fields such as medicinal chemistry and material science.
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes 2-(Trifluoromethyl)nicotinaldehyde, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis of 2-trifluoromethyl thiazoles involves the [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates . Another method involves the reaction of 2-pyridinecarboxaldehyde with trifluoroformic acid .Molecular Structure Analysis
The molecular structure of 2-(Trifluoromethyl)nicotinaldehyde consists of a pyridine ring with a trifluoromethyl group and an aldehyde group .Physical And Chemical Properties Analysis
2-(Trifluoromethyl)nicotinaldehyde has a molecular weight of 175.11 g/mol . Its physical form can be either liquid or solid . The compound’s density is predicted to be 1.369±0.06 g/cm3, and its boiling point is predicted to be 207.9±40.0 °C .科学研究应用
Agrochemicals
Trifluoromethylpyridines, which can be synthesized using 2-(Trifluoromethyl)nicotinaldehyde, are widely used in the agrochemical industry . They are used in the protection of crops from pests . Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market .
Pharmaceuticals
Trifluoromethylpyridines also find applications in the pharmaceutical industry . Several trifluoromethylpyridine derivatives are used in the pharmaceutical industry; five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval .
Veterinary Products
In addition to human pharmaceuticals, trifluoromethylpyridine derivatives are also used in veterinary products . Two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
Synthesis of Key Intermediates
2-(Trifluoromethyl)nicotinaldehyde can be used in the synthesis of key intermediates such as 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), which is a key intermediate for the synthesis of fluazifop .
Photoredox Catalysis
Although not directly mentioned in the search results, compounds similar to 2-(Trifluoromethyl)nicotinaldehyde have been used in photoredox catalysis . It’s possible that 2-(Trifluoromethyl)nicotinaldehyde could also find applications in this area.
安全和危害
2-(Trifluoromethyl)nicotinaldehyde is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, avoid contact with skin and eyes, and ensure adequate ventilation when handling this compound .
未来方向
属性
IUPAC Name |
2-(trifluoromethyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO/c8-7(9,10)6-5(4-12)2-1-3-11-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMFXXABDQGVSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563716 | |
| Record name | 2-(Trifluoromethyl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)nicotinaldehyde | |
CAS RN |
116308-35-1 | |
| Record name | 2-(Trifluoromethyl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Fluoro-1H-benzo[d]imidazol-6-amine](/img/structure/B46661.png)
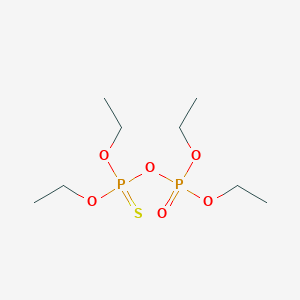
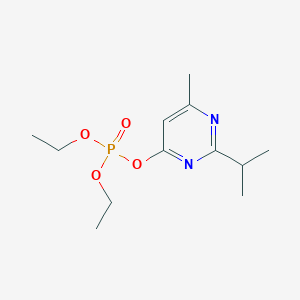

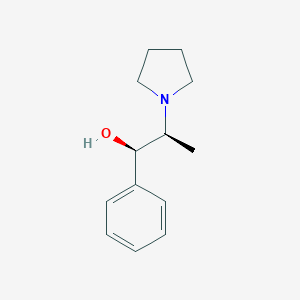
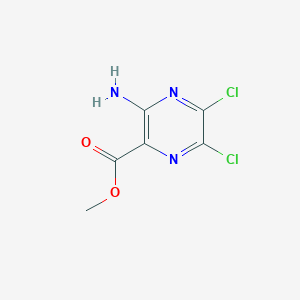
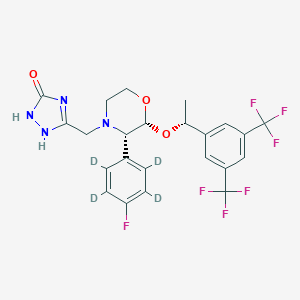
![5-hydroxy-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B46680.png)
![1,8-Diazabicyclo[5.4.0]undec-7-ene](/img/structure/B46681.png)


![5,8,14,17,23,26,32,35-Octabutoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B46688.png)
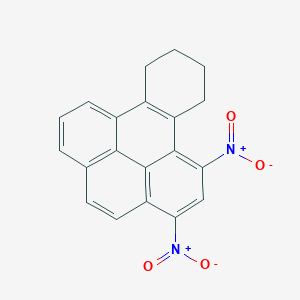
![2,2,5,5-Tetranitrodecahydro-1,6:3,4-dimethanocyclobuta[1,2-a:3,4-a']dicyclopentene](/img/structure/B46691.png)